molecular formula C21H31N3O4S B2526772 3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-4-propoxybenzenesulfonamide CAS No. 1049370-65-1

3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-4-propoxybenzenesulfonamide

Cat. No. B2526772
CAS RN: 1049370-65-1
M. Wt: 421.56
InChI Key: XNHLPBWFIHIQPH-UHFFFAOYSA-N
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Description

3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C21H31N3O4S and its molecular weight is 421.56. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-4-propoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-4-propoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The compound’s chemical structure suggests potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy in vivo .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Preliminary research indicates that this compound may possess anti-inflammatory properties. It could be explored as a lead compound for developing novel anti-inflammatory drugs .

Chemical Biology and Drug Design

Researchers in chemical biology and medicinal chemistry might find this compound intriguing. Its complex structure provides opportunities for designing analogs or derivatives with improved properties. Computational studies can guide modifications for enhanced bioactivity.

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properties

IUPAC Name

3-methyl-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S/c1-4-12-28-21-8-7-18(15-17(21)2)29(25,26)22-16-20(19-6-5-9-23(19)3)24-10-13-27-14-11-24/h5-9,15,20,22H,4,10-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHLPBWFIHIQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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